FGFR1 Inhibition Superiority Over Parent Lead
The 1H-pyrrolo[2,3-b]pyridine scaffold, derived from the target compound, enables a remarkable improvement in FGFR1 inhibitory potency. A derivative, compound 4h, demonstrates an IC50 of 7 nM for FGFR1, representing a 270-fold increase in potency compared to the initial lead compound 1, which had an IC50 of 1.9 μM [1]. This quantitative difference underscores the value of the 4-carboxylic acid handle for iterative structure-based optimization.
| Evidence Dimension | FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM (for derivative 4h) |
| Comparator Or Baseline | 1900 nM (Lead compound 1) |
| Quantified Difference | 270-fold improvement in potency |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This data demonstrates that the 7-azaindole scaffold is not just a generic kinase hinge-binder but a privileged structure that can be rationally optimized for high potency, making it a high-value starting point for FGFR-targeted programs.
- [1] Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. DOI: 10.1039/D1RA02660G. View Source
